4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC17715444
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid -](/images/structure/VC17715444.png)
Specification
Molecular Formula | C26H23NO6 |
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Molecular Weight | 445.5 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
Standard InChI | InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30) |
Standard InChI Key | OQGAELAJEGGNKG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key functional groups:
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Benzyloxy Protector: A phenylmethyl ether () at the fourth position, shielding the carboxylic acid moiety from unintended reactions .
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Fmoc Group: A 9-fluorenylmethoxycarbonyl () at the second amino position, providing temporary protection during solid-phase peptide synthesis (SPPS) .
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Oxobutanoic Acid Backbone: A four-carbon chain with a ketone group at the fourth position, derived from aspartic acid .
The stereochemistry of the amino acid residue remains unspecified in the compound’s general name, though related derivatives such as Fmoc-D-Asp(OBzl)-OH (CAS 150009-58-8) and Fmoc-L-Asp(OBzl)-OH (CAS 86060-83-5) confirm the existence of enantiomeric forms .
Table 1: Structural and Nomenclature Comparison
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection-deprotection steps to ensure regioselective functionalization:
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Benzyloxy Protection: Aspartic acid’s γ-carboxylic acid is esterified with benzyl bromide in the presence of a base (e.g., ) .
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Fmoc Protection: The α-amino group is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) .
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Activation and Coupling: Diisopropylcarbodiimide (DIC) or (-hydroxybenzotriazole) facilitates amide bond formation in peptide chains.
Table 2: Key Reagents and Conditions
Step | Reagents/Conditions | Purpose |
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Benzyloxy Protection | Benzyl bromide, , DMF, 0–5°C | Esterification of γ-carboxylic acid |
Fmoc Protection | Fmoc-Cl, , dioxane | Amino group protection |
Activation | DIC, , DCM, RT | Carboxylic acid activation for SPPS |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at 1740 cm (ester C=O), 1710 cm (carboxylic acid C=O), and 1520 cm (amide N–H) .
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NMR (): δ 7.75–7.25 (m, 13H, aromatic Fmoc and benzyl), δ 4.45 (d, 2H, Fmoc-CH), δ 4.30 (t, 1H, Asp-CH) .
Applications in Medicinal Chemistry
Peptide Synthesis
The compound’s orthogonal protection (Fmoc on α-amine, benzyloxy on γ-acid) enables its use in SPPS for synthesizing aspartic acid-containing peptides . For example, it facilitates the production of:
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Anticancer Peptides: Incorporating D-configuration aspartic acid residues to enhance protease resistance .
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Neuroactive Peptides: Modulating glutamate receptor interactions through γ-carboxylic acid modifications.
Drug Design
The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates. Recent studies highlight its role in prodrug formulations, where enzymatic cleavage of the benzyl ester releases active carboxylic acid moieties .
Recent Research and Developments
As of April 2025, investigations focus on:
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